molecular formula C23H30N2O2 B246848 N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide

N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide

Cat. No. B246848
M. Wt: 366.5 g/mol
InChI Key: SXMVAVVUUHFGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide, also known as BEB, is a chemical compound that has shown potential for use in scientific research. It belongs to the family of piperidinecarboxamides, which have been studied for their various biological activities. BEB is a relatively new compound that has not yet been extensively studied, but its unique structure and potential applications make it an interesting topic for research.

Mechanism of Action

N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide works by binding to the dopamine transporter and inhibiting dopamine uptake. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the specific biological pathway involved. Additionally, N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been shown to interact with other receptors in the brain, such as the mu-opioid receptor, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including an increase in dopamine levels in the brain, inhibition of dopamine uptake, and analgesic effects. Additionally, N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been shown to have low toxicity in animal studies, indicating that it may be a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide in lab experiments is its unique structure and potential for modulating specific biological pathways. Additionally, N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been shown to have low toxicity, which could make it a safer alternative to other compounds that have been studied for similar applications. However, one limitation of using N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide is its complex synthesis process, which could make it difficult to obtain pure samples for use in experiments.

Future Directions

There are several future directions for research on N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide, including further studies on its effects on the dopamine transporter and other biological pathways. Additionally, N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide could be studied for its potential as a treatment for neurological disorders such as Parkinson's disease, as well as for its analgesic effects. Further research could also focus on optimizing the synthesis process for N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide to make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide involves several steps, including the reaction of benzylamine with ethyl 2-bromoacetate to form N-benzyl-2-bromoacetamide. This intermediate is then reacted with 2-ethoxybenzylamine to produce N-benzyl-1-(2-ethoxybenzyl)-2-bromoacetamide. Finally, this compound is reacted with methylamine to yield N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide. The synthesis of N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been studied for its effects on the dopamine transporter, which plays a key role in regulating dopamine levels in the brain. N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been shown to inhibit dopamine uptake, which could have implications for the treatment of neurological disorders such as Parkinson's disease. Additionally, N-benzyl-1-(2-ethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been studied for its potential as a painkiller, as it has been shown to have analgesic effects in animal models.

properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C23H30N2O2/c1-3-27-22-14-8-7-12-20(22)17-25-15-9-13-21(18-25)23(26)24(2)16-19-10-5-4-6-11-19/h4-8,10-12,14,21H,3,9,13,15-18H2,1-2H3

InChI Key

SXMVAVVUUHFGAG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2CCCC(C2)C(=O)N(C)CC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1CN2CCCC(C2)C(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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